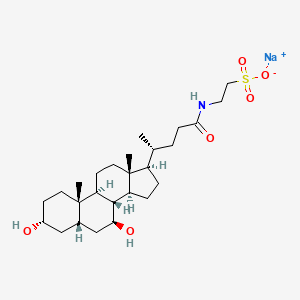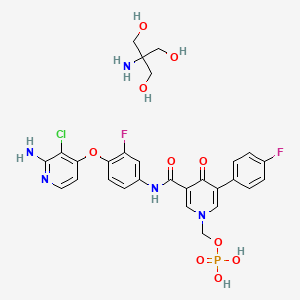
SCR-1481B1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diese Verbindung hat eine signifikante Aktivität gegen Krebsarten gezeigt, die von der Aktivierung des Hepatozyten-Wachstumsfaktor-Rezeptors abhängen, und zeigt auch inhibitorische Wirkungen auf den vaskulären Endothel-Wachstumsfaktor-Rezeptor .
Präparationsmethoden
Die Synthese von SCR-1481B1 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende KupplungDie Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden für this compound können eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird in der Regel durch Kristallisations- oder Chromatographietechniken gereinigt, um die gewünschte Qualität für Forschungs- und Entwicklungszwecke zu erreichen .
Wirkmechanismus
Target of Action
The primary targets of SCR-1481B1 are c-MET and vascular endothelial growth factor receptor 2 (VEGFR2) . c-MET is a receptor tyrosine kinase that plays a crucial role in human cancers, being over-expressed, mutated, and amplified in a variety of tumor types . VEGFR2, on the other hand, is involved in vasculogenesis and angiogenesis.
Mode of Action
This compound acts by interrupting the signal through the activated MET receptor . It binds to the extracellular domain of the MET receptor, leading to the prevention of MET phosphorylation and downstream signaling of the pathway inside the cells . This inhibition of c-MET can be beneficial in blocking tumor growth and metastasis .
Biochemical Pathways
The inhibition of c-MET and VEGFR2 by this compound affects several biochemical pathways. The c-MET pathway is involved in cell survival, proliferation, and motility . By inhibiting this pathway, this compound can potentially prevent the growth, progression, and metastasis of tumor cells .
Result of Action
The inhibition of c-MET and VEGFR2 by this compound can lead to a variety of molecular and cellular effects. These include decreased cell survival and proliferation, as well as reduced cell motility and invasion . These effects can potentially result in the inhibition of tumor growth and metastasis .
Biochemische Analyse
Biochemical Properties
c-Met Inhibitor 2 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the c-Met kinase. This interaction prevents the phosphorylation of c-Met and subsequent activation of downstream signaling pathways. The compound has shown high selectivity and potency in inhibiting both wild-type and mutant forms of c-Met . In biochemical assays, c-Met Inhibitor 2 interacts with key residues in the c-Met active site, including Phe1223 and Tyr1159, which are involved in pi-pi interactions, and Met1160, which forms hydrogen bonds .
Cellular Effects
c-Met Inhibitor 2 has demonstrated significant effects on various cell types, particularly cancer cells. By inhibiting c-Met, the compound disrupts the HGF/c-Met signaling axis, leading to reduced cell proliferation, increased apoptosis, and decreased angiogenesis . The inhibitor also affects several key signaling pathways, including PI3K/AKT, Ras/MAPK, and JAK/STAT, which are crucial for cell survival and proliferation . Additionally, c-Met Inhibitor 2 has been shown to modulate gene expression and cellular metabolism, further contributing to its anti-tumor effects .
Molecular Mechanism
At the molecular level, c-Met Inhibitor 2 exerts its effects by binding to the ATP-binding site of c-Met, thereby preventing its phosphorylation and activation . This inhibition blocks the downstream signaling pathways that are essential for tumor cell growth and survival. The compound’s high affinity for c-Met is attributed to its interactions with specific amino acid residues in the kinase domain, including hydrogen bonds with Met1160 and pi-pi interactions with Phe1223 and Tyr1159 . These interactions stabilize the inhibitor within the active site, ensuring effective inhibition of c-Met activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of c-Met Inhibitor 2 have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy. In vitro and in vivo studies have shown that prolonged exposure to c-Met Inhibitor 2 can lead to sustained inhibition of c-Met signaling and long-term suppression of tumor growth .
Dosage Effects in Animal Models
The effects of c-Met Inhibitor 2 vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety in therapeutic applications .
Metabolic Pathways
c-Met Inhibitor 2 is involved in several metabolic pathways, primarily through its interaction with c-Met and downstream signaling molecules . The inhibition of c-Met affects various metabolic processes, including glucose uptake and lactate production, which are critical for tumor cell metabolism . Additionally, the compound may influence the activity of enzymes and cofactors involved in these pathways, further modulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, c-Met Inhibitor 2 is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, c-Met Inhibitor 2 accumulates in specific compartments, where it exerts its inhibitory effects on c-Met . The distribution of the compound within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of c-Met Inhibitor 2 plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with c-Met and other signaling molecules . Targeting signals and post-translational modifications may direct c-Met Inhibitor 2 to specific cellular compartments, enhancing its inhibitory effects . Additionally, the localization of the compound within subcellular organelles may influence its stability and degradation .
Vorbereitungsmethoden
The synthesis of SCR-1481B1 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually purified through crystallization or chromatography techniques to achieve the desired quality for research and development purposes .
Analyse Chemischer Reaktionen
SCR-1481B1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
SCR-1481B1 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Hemmung der Rezeptorkinase und ihre Auswirkungen auf zelluläre Signalwege zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die Rolle des Hepatozyten-Wachstumsfaktor-Rezeptors und des vaskulären Endothel-Wachstumsfaktor-Rezeptors 2 bei der Entstehung und Metastasierung von Krebs zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krebsarten untersucht, die von der Aktivierung des Hepatozyten-Wachstumsfaktor-Rezeptors und des vaskulären Endothel-Wachstumsfaktor-Rezeptors 2 abhängen.
Industrie: Wird bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Arzneimittelforschung und -entwicklung eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität des Hepatozyten-Wachstumsfaktor-Rezeptors und des vaskulären Endothel-Wachstumsfaktor-Rezeptors 2 hemmt. Diese Rezeptoren sind an wichtigen Signalwegen beteiligt, die das Zellwachstum, das Überleben und die Angiogenese regulieren. Durch die Blockierung der Aktivität dieser Rezeptoren kann this compound die Signalwege stören, die die Proliferation und Metastasierung von Krebszellen fördern .
Vergleich Mit ähnlichen Verbindungen
SCR-1481B1 ist einzigartig in seiner dualen Hemmung sowohl des Hepatozyten-Wachstumsfaktor-Rezeptors als auch des vaskulären Endothel-Wachstumsfaktor-Rezeptors 2. Ähnliche Verbindungen umfassen:
Regorafenib: Hemmt mehrere Rezeptortyrosinkinasen, einschließlich des vaskulären Endothel-Wachstumsfaktor-Rezeptors.
Sorafenib: Zielt auf den vaskulären Endothel-Wachstumsfaktor-Rezeptor und andere Rezeptortyrosinkinasen.
Dovitinib: Hemmt den Fibroblasten-Wachstumsfaktor-Rezeptor und den vaskulären Endothel-Wachstumsfaktor-Rezeptor
Diese Verbindungen weisen einige Ähnlichkeiten mit this compound hinsichtlich ihrer inhibitorischen Wirkungen auf Rezeptortyrosinkinasen auf, aber die duale Zielsetzung von this compound auf den Hepatozyten-Wachstumsfaktor-Rezeptor und den vaskulären Endothel-Wachstumsfaktor-Rezeptor 2 unterscheidet sie.
Eigenschaften
IUPAC Name |
[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate;2-amino-2-(hydroxymethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2N4O7P.C4H11NO3/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13;5-4(1-6,2-7)3-8/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36);6-8H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKZXWUASKHNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F.C(C(CO)(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClF2N5O10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes PF-04217903 a promising c-Met inhibitor compared to earlier attempts?
A1: PF-04217903 distinguishes itself through its exquisite selectivity for c-Met and impressive potency. Initial attempts to develop c-Met inhibitors often faced challenges with low kinase selectivity, leading to undesirable off-target effects [, ]. PF-04217903 was specifically designed using structure-based drug design, starting from an oxindole hydrazide scaffold that demonstrated exceptional selectivity. This approach resulted in a compound with significantly improved selectivity for c-Met compared to other kinases, including VEGFR-2 and IGF-1R, which are often targeted by similar inhibitors [, ]. This enhanced selectivity is crucial for minimizing potential side effects and improving the drug's safety profile.
Q2: How does PF-04217903 interact with the c-Met kinase domain?
A2: While the research primarily focuses on PF-04217903, insights into its binding mode can be drawn from the study of related compound 10, an oxindole hydrazide c-Met inhibitor. Compound 10 was co-crystallized with the non-phosphorylated c-Met kinase domain, revealing a unique binding interaction []. This unique interaction likely contributes to the high selectivity observed with this class of inhibitors. Although the exact binding mode of PF-04217903 is not explicitly described, its structural similarity to compound 10 suggests a similar interaction with the c-Met kinase domain.
Q3: What preclinical data supports the potential of PF-04217903 as an anticancer therapeutic?
A3: Preclinical studies demonstrated that PF-04217903 effectively inhibited the growth of c-Met-dependent tumors []. The compound displayed favorable pharmacokinetic properties following oral administration, indicating good absorption and distribution within the body []. Moreover, PF-04217903 exhibited an acceptable safety profile in preclinical models, paving the way for its advancement into clinical trials [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
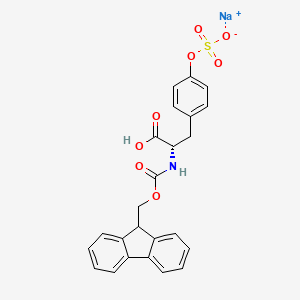
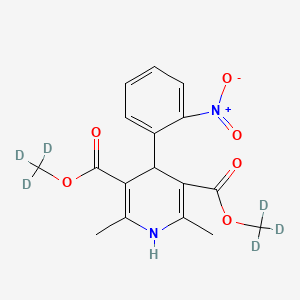

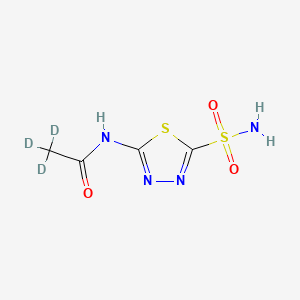

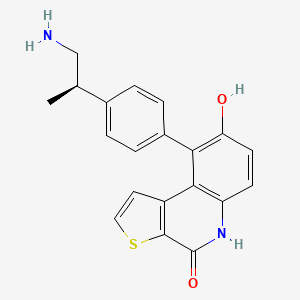

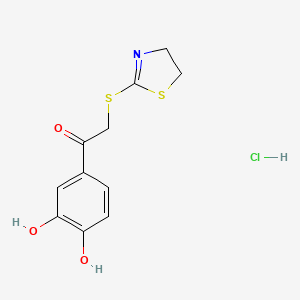

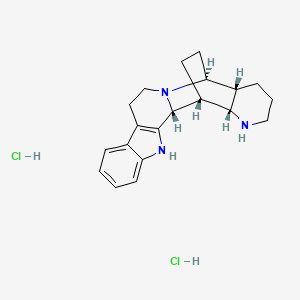

![[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid](/img/structure/B1139275.png)
